molecular formula C23H26N2O5 B4144877 2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate

2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate

Cat. No.: B4144877
M. Wt: 410.5 g/mol
InChI Key: KOSMYOKIFSRFGR-UHFFFAOYSA-N
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Description

2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate is a complex organic compound that features a nitrobenzyl group, an ethylanilino group, and a cyclohexanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate typically involves multiple steps, including the formation of the nitrobenzyl group, the introduction of the ethylanilino group, and the cyclohexanecarboxylate moiety. Common synthetic routes may involve:

    Nitration: Introduction of the nitro group to the benzyl ring.

    Amidation: Formation of the amide bond between the ethylanilino group and the carboxylate group.

    Esterification: Formation of the ester bond between the nitrobenzyl group and the cyclohexanecarboxylate moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a photoreactive compound in photochemical studies.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate involves its photoreactive properties. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, leading to the release of the active compound. This reaction can be used to study molecular targets and pathways, such as enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzyl alcohol
  • 2-Nitrobenzyl acetate
  • 4-Nitrobenzyl chloride

Uniqueness

2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate is unique due to its combination of functional groups, which provide a range of reactivity and applications. The presence of the nitrobenzyl group allows for photoreactivity, while the ethylanilino and cyclohexanecarboxylate moieties offer additional chemical versatility.

Properties

IUPAC Name

(2-nitrophenyl)methyl 2-[(4-ethylphenyl)carbamoyl]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-2-16-11-13-18(14-12-16)24-22(26)19-8-4-5-9-20(19)23(27)30-15-17-7-3-6-10-21(17)25(28)29/h3,6-7,10-14,19-20H,2,4-5,8-9,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSMYOKIFSRFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)OCC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate
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2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate
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2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate
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2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate
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2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate
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2-Nitrobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate

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